molecular formula C17H16N4O5 B14912528 2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide

2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide

Katalognummer: B14912528
Molekulargewicht: 356.33 g/mol
InChI-Schlüssel: KHTZDZOGNKNHMQ-SDXDJHTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide is a complex organic compound that features a dinitrophenyl group and a phenylpropylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is carried out under acidic or basic conditions, depending on the specific requirements of the synthesis. The reaction mixture is usually heated to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. The presence of both dinitrophenyl and phenylpropylidene groups allows for a broader range of chemical transformations and applications compared to simpler hydrazine derivatives .

Eigenschaften

Molekularformel

C17H16N4O5

Molekulargewicht

356.33 g/mol

IUPAC-Name

2-(2,4-dinitrophenyl)-N-[(Z)-1-phenylpropylideneamino]acetamide

InChI

InChI=1S/C17H16N4O5/c1-2-15(12-6-4-3-5-7-12)18-19-17(22)10-13-8-9-14(20(23)24)11-16(13)21(25)26/h3-9,11H,2,10H2,1H3,(H,19,22)/b18-15-

InChI-Schlüssel

KHTZDZOGNKNHMQ-SDXDJHTJSA-N

Isomerische SMILES

CC/C(=N/NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2

Kanonische SMILES

CCC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.